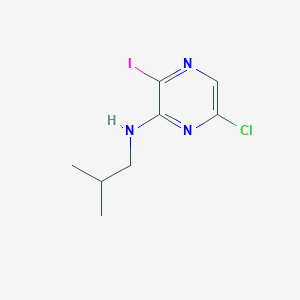
6-Chloro-3-iodo-N-isobutylpyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-iodo-N-isobutylpyrazin-2-amine is a chemical compound with the molecular formula C8H11ClIN3 and a molecular weight of 311.55 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of halogenating agents such as iodine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
6-Chloro-3-iodo-N-isobutylpyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
6-Chloro-3-iodo-N-isobutylpyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-Chloro-3-iodo-N-isobutylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism .
相似化合物的比较
Similar Compounds
6-Chloro-3-iodopyrazine: A simpler derivative without the isobutylamine group.
3-Iodo-N-isobutylpyrazin-2-amine: Lacks the chlorine atom.
6-Chloro-N-isobutylpyrazin-2-amine: Lacks the iodine atom.
Uniqueness
6-Chloro-3-iodo-N-isobutylpyrazin-2-amine is unique due to the presence of both chlorine and iodine atoms, along with the isobutylamine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
属性
分子式 |
C8H11ClIN3 |
|---|---|
分子量 |
311.55 g/mol |
IUPAC 名称 |
6-chloro-3-iodo-N-(2-methylpropyl)pyrazin-2-amine |
InChI |
InChI=1S/C8H11ClIN3/c1-5(2)3-12-8-7(10)11-4-6(9)13-8/h4-5H,3H2,1-2H3,(H,12,13) |
InChI 键 |
OMHOQOZXYOFDPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC1=NC(=CN=C1I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


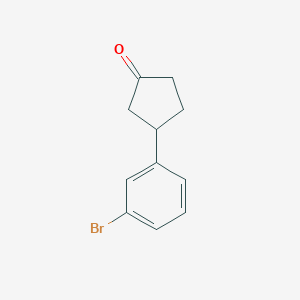
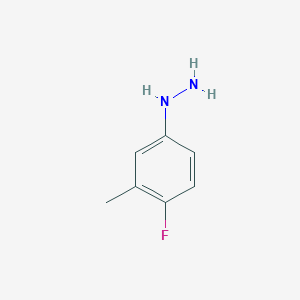
![5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one](/img/structure/B13088721.png)

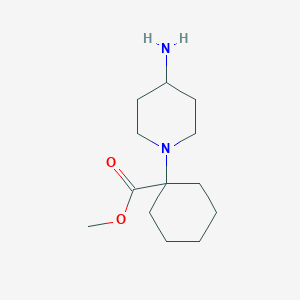
![2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088735.png)
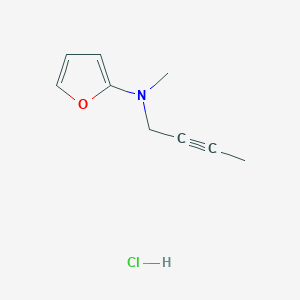
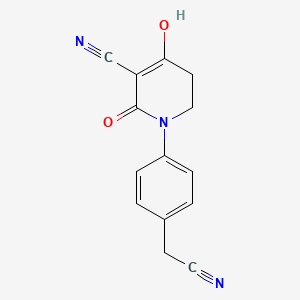
![2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088748.png)
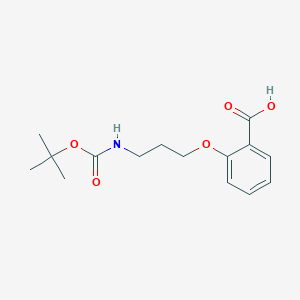
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
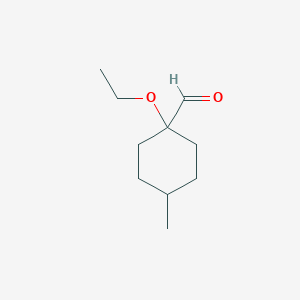
![2-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088791.png)
